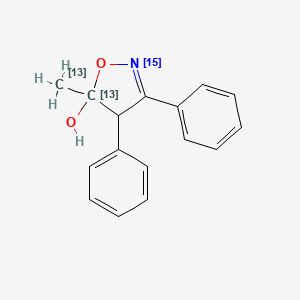

4,5-ジヒドロ-5-メチル-3,4-ジフェニル-5-イソキサゾロール-13C2, 15N

概要

説明

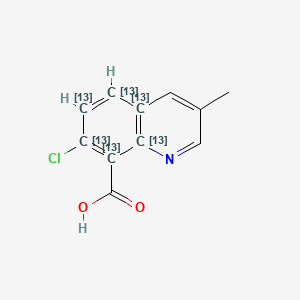

“4,5-Dihydro-5-methyl-3,4-diphenyl-5-isoxazolol-13C2, 15N” is a chemical compound with the molecular formula C1413C2H1515NO2 and a molecular weight of 256.27 . It is used for proteomics research . It is an intermediate for the preparation of Isotope Labelled Valdecoxib .

Molecular Structure Analysis

The molecular structure of “4,5-Dihydro-5-methyl-3,4-diphenyl-5-isoxazolol-13C2, 15N” consists of 14 carbon atoms (including 2 carbon-13 isotopes), 15 hydrogen atoms, 1 nitrogen-15 isotope, and 2 oxygen atoms .Physical and Chemical Properties Analysis

The physical and chemical properties of “4,5-Dihydro-5-methyl-3,4-diphenyl-5-isoxazolol-13C2, 15N” are not fully detailed in the available resources. It is known to be an off-white solid .科学的研究の応用

薬物合成と開発

この化合物の構造は、多様な医薬品の合成における潜在的な有用性を示唆しています。 例えば、類似の化合物は、ピリダジノンを生成するためのプロトコルを開発するために使用されてきました。ピリダジノンは、その生物学的活性のために医薬品化学において重要です .

抗結核剤

類似の構造を持つ化合物は、結核タンパク質に対するドッキング研究のために合成されてきました . 「4,5-ジヒドロ-5-メチル-3,4-ジフェニル-5-イソキサゾロール-13C2, 15N」のユニークな同位体標識は、分子レベルでの薬物相互作用の理解を深める可能性があります。

計算化学

この化合物の構造アナログは、CoMSIA研究で使用されてきました。CoMSIAは、創薬で使用される比較分子類似性指数分析です . この化合物の標識同位体は、計算モデルのためのより詳細なデータを提供する可能性があります。

有機合成

関連する化合物は、アミノ酸由来のエナミノアミドの環化モードを通じて得られています . これは、「this compound」が新しい合成経路を研究したり、既存の合成経路を改善するために使用できることを示唆しています。

プロテオミクス研究

この化合物は、プロテオミクス研究のために特に購入できます . 同位体標識により、複雑な生物学的システムにおけるタンパク質の追跡と定量化に役立つ貴重なツールとなります。

Safety and Hazards

特性

IUPAC Name |

5-(113C)methyl-3,4-diphenyl-(513C,215N)4H-1,2-oxazol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2/c1-16(18)14(12-8-4-2-5-9-12)15(17-19-16)13-10-6-3-7-11-13/h2-11,14,18H,1H3/i1+1,16+1,17+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOFHVOCXHGAVHL-JZTCLKRDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(=NO1)C2=CC=CC=C2)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][13C]1(C(C(=[15N]O1)C2=CC=CC=C2)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

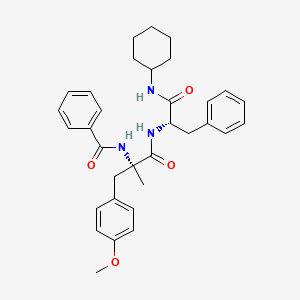

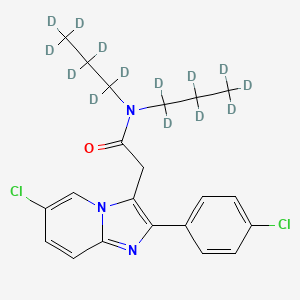

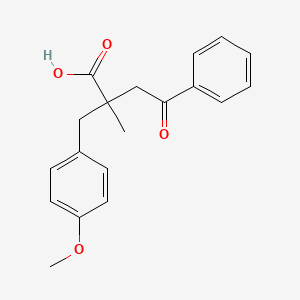

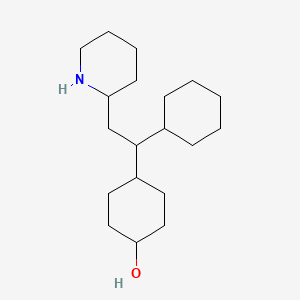

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

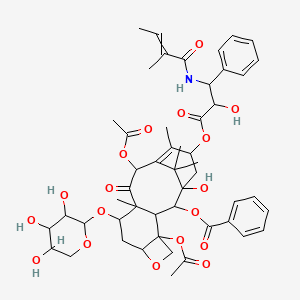

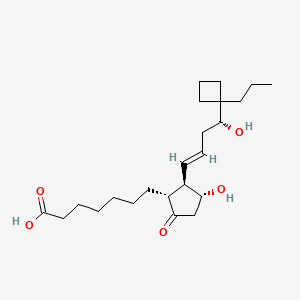

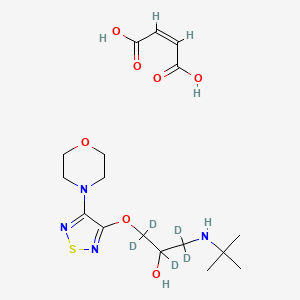

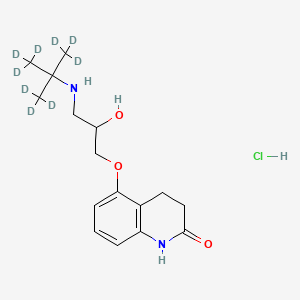

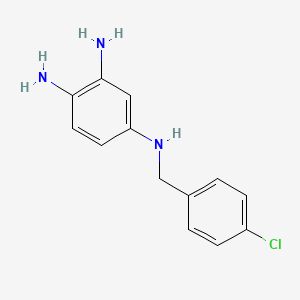

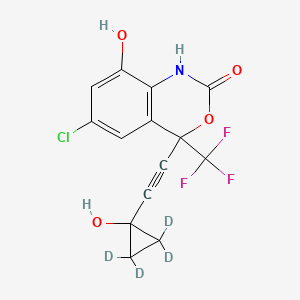

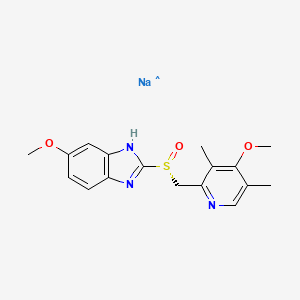

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。